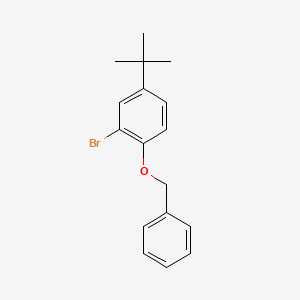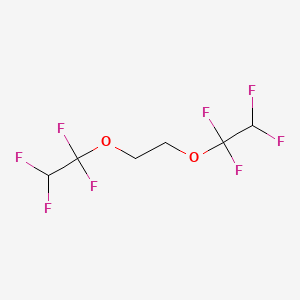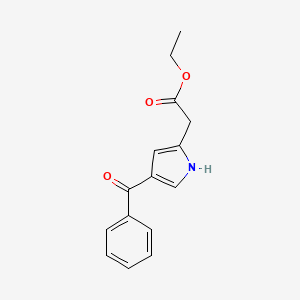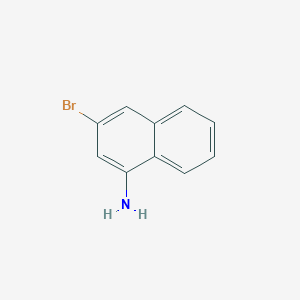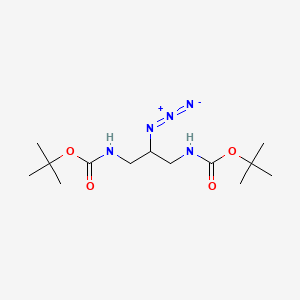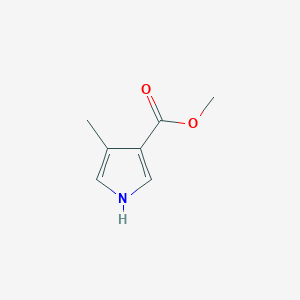
4-甲基-1H-吡咯-3-羧酸甲酯
概述
描述
Methyl 4-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrole carboxylates. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and a carboxylate group attached to the pyrrole ring. The specific methyl group at the 4-position of the pyrrole ring distinguishes it from other pyrrole carboxylates.
Synthesis Analysis
The synthesis of related methyl pyrrole carboxylates involves various catalytic and reactive processes. For instance, methyl 4-aminopyrrole-2-carboxylates can be synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Another method includes the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 3-(arylamino)-1H-inden-1-ones to yield spiroheterocyclic compounds . These methods demonstrate the versatility of pyrrole carboxylates in chemical synthesis and their potential as scaffolds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of methyl pyrrole carboxylates has been studied using various spectroscopic and theoretical methods. For example, a combined experimental and theoretical approach, including DFT and AIM studies, was used to analyze the synthesis, molecular structure, and spectroscopic properties of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate . Similarly, the structure of methyl pyrrole-2-carboxylate was investigated through IR spectra and ab initio RHF calculations, revealing information about its conformational isomers .
Chemical Reactions Analysis
Methyl pyrrole carboxylates can undergo various chemical reactions, forming complex structures with potential therapeutic applications. For instance, methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates were prepared and further reacted with heterocyclic amines to yield N-2-hydroxy-3-heteroaminopropyl-substituted compounds . These reactions highlight the reactivity of the pyrrole ring and its utility in synthesizing diverse heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl pyrrole carboxylates are influenced by their molecular structure. The experimental and theoretical vibrational frequencies, geometric parameters, and molecular energy values of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate were investigated, providing insights into its anti-tumor and anti-inflammatory properties . These properties are crucial for the development of new pharmaceuticals and for understanding the behavior of these compounds in biological systems.
科学研究应用
-
Medicinal Chemistry
- Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Organic Synthesis
-
Aryl-Substituted Pyrroles Synthesis
- An efficient arylation of SEM-protected pyrroles by the Suzuki–Miyaura coupling reaction has been developed .
- The reaction can be carried out under mild conditions to provide aryl-substitified pyrroles in moderate to excellent yields .
- The scope and limitations of the methodology were evaluated, and the reaction was tolerant of a wide range of functionalities .
-
Pyrrole in Key Medicinal Hetero-aromatics
- Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
- Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Efficient Synthesis of Pyrrole Disulfides
-
Pyrrole Synthesis
安全和危害
The compound is associated with the GHS07 hazard pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
methyl 4-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-8-4-6(5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMYWJRJTQUXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570863 | |
| Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
40318-15-8 | |
| Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


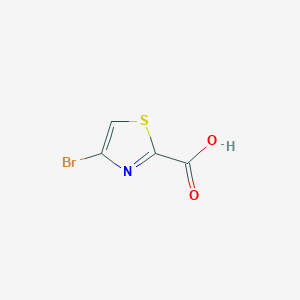
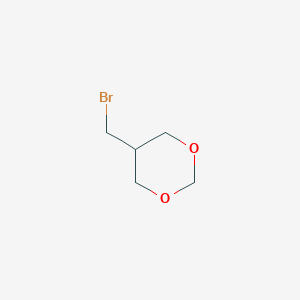
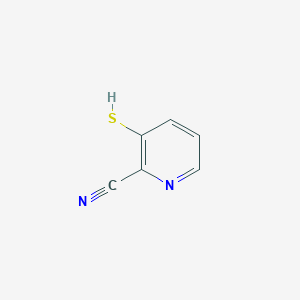
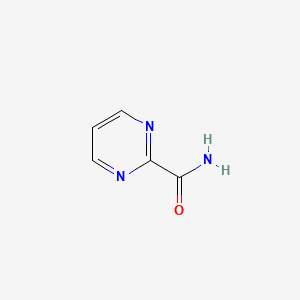
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
